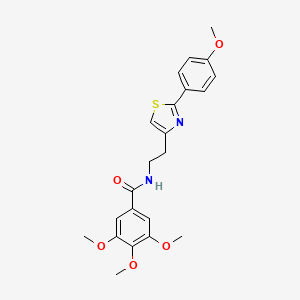

3,4,5-trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-26-17-7-5-14(6-8-17)22-24-16(13-30-22)9-10-23-21(25)15-11-18(27-2)20(29-4)19(12-15)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZXZDJNXPWNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 3,4,5-trimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is part of a group of compounds known as Trimethoxyphenyl (TMP) derivatives. TMP derivatives have been found to interact with a variety of targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug efflux, and cell proliferation.

Mode of Action

The TMP group in the compound plays a critical role in its interaction with its targets. For instance, the TMP group is essential for the fitting of the compound into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. This interaction inhibits tubulin polymerization, a crucial process in cell division. The compound also triggers caspase activation by a possible oxidative mechanism, down-regulates ERK2 protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, by inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, thereby preventing cell division. By down-regulating ERK2 protein and inhibiting ERKs phosphorylation, the compound affects the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Result of Action

The compound’s action results in various molecular and cellular effects. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. By affecting the MAPK/ERK pathway, the compound can alter cell proliferation, differentiation, and survival.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s stability and activity could be affected by pH, temperature, and the presence of other molecules in the cellular environment. The compound’s efficacy could also be influenced by the genetic makeup of the cells, as genetic variations can affect the expression and function of the compound’s targets.

Biochemical Analysis

Biochemical Properties

The Trimethoxyphenyl (TMP) group, which is a part of the structure of this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.

Cellular Effects

Compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. They also have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents.

Biological Activity

3,4,5-Trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of thiazole and benzamide moieties. The general procedure includes:

- Formation of Thiazole Ring : This is achieved by reacting thiourea with appropriate aryl halides.

- Amide Bond Formation : The thiazole derivative is then coupled with a benzoyl chloride or similar compound to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Key findings include:

- In Vitro Antiproliferative Activity : Compounds derived from this structure demonstrated significant antiproliferative effects against various cancer cell lines. For instance, in a study involving NCI-60 cell lines, certain derivatives exhibited a growth inhibition (GI) value of up to 86.28% against non-small cell lung cancer (NSCLC) at a concentration of 10 μM .

- Mechanism of Action : The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division. This aligns with findings where similar compounds acted as microtubule-targeting agents .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely linked to their structural features:

- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances solubility and bioavailability, which is crucial for anticancer efficacy. Compounds with electron-donating groups generally exhibited higher activity .

- Thiazole Integration : The thiazole moiety contributes significantly to the biological activity by providing essential interactions with target proteins involved in cancer progression .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

- Study on NSCLC : A derivative showed an IC50 value of 1.61 µg/mL against NSCLC cell lines, indicating potent anticancer activity .

- Antimicrobial Activity : Beyond anticancer properties, some derivatives displayed promising antimicrobial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa .

Summary Table of Biological Activities

| Compound | Activity Type | Target/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| 3,4,5-trimethoxy derivative | Anticancer | NSCLC (HOP-92) | GI = 86.28% at 10 μM |

| Thiazole derivative | Anticancer | HCT-116 (Colorectal Carcinoma) | IC50 = 1.61 µg/mL |

| Methoxy-substituted thiazole | Antimicrobial | S. aureus | Effective at low concentrations |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide-thiazole derivatives:

*Calculated based on molecular formula.

Structural and Electronic Comparisons

- In contrast, Rip-D () uses a 2-hydroxy group, introducing hydrogen-bonding capacity but reducing lipophilicity .

- Thiazole Substituents : The 4-methoxyphenyl group on the target’s thiazole may improve solubility compared to 13f’s unsubstituted phenyl. The methoxy group’s electron-donating nature could also stabilize charge-transfer interactions in enzyme binding .

- Linker Variations : The ethyl linker in the target compound offers flexibility, whereas rigid triazole or sulfanyl linkers (e.g., 9g in ) may restrict conformational freedom, affecting target selectivity .

Physicochemical Properties

- Melting Points : Compounds with higher symmetry (e.g., 13f and 13e in ) exhibit sharper melting points (~154–158°C), whereas bulkier substituents (e.g., triazoles in ) likely reduce crystallinity .

- Spectral Data : The target compound’s IR spectrum would show C=O stretching (~1660–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹), similar to 13f . Unlike thioamide derivatives (), the absence of C=S (~1243–1258 cm⁻¹) confirms its amide nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.